molecular formula C24H18N4O3 B2606959 2-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one CAS No. 1358402-15-9

2-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2606959
CAS No.: 1358402-15-9
M. Wt: 410.433
InChI Key: CVOVBWQZNRTKMA-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one (CAS No. 1207014-04-7) features a phthalazin-1-one core substituted with a 4-methoxyphenyl group at position 2 and a 3-(2-methylphenyl)-1,2,4-oxadiazole moiety at position 4. The compound is commercially available for research use, highlighting its relevance in medicinal chemistry exploration .

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-15-7-3-4-8-18(15)22-25-23(31-27-22)21-19-9-5-6-10-20(19)24(29)28(26-21)16-11-13-17(30-2)14-12-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOVBWQZNRTKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis and Chemical Structure

The synthesis of the compound typically involves several steps, including the formation of the oxadiazole ring through cyclization reactions and subsequent coupling with a dihydrophthalazine derivative. The structure can be represented as follows:

  • Molecular Formula : C24H21N3O4
  • Molecular Weight : 415.4 g/mol
  • IUPAC Name : 2-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential as an antimicrobial , anticancer , and anti-inflammatory agent.

Antimicrobial Properties

Research indicates that derivatives containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, compounds similar to the target compound have shown efficacy against various bacterial and fungal strains. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated using several cancer cell lines. In vitro studies demonstrate that it exhibits cytotoxic effects against human cervical (HeLa), colon adenocarcinoma (Caco-2), and lung cancer (A549) cell lines. The IC50 values for these cell lines range from 10 to 25 µM, indicating moderate to high potency .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound AHeLa15
Compound BCaco-220
Compound CA54925

The proposed mechanism of action involves the inhibition of key enzymes related to cancer cell proliferation and survival. Specifically, compounds with oxadiazole rings have shown inhibitory effects on cyclooxygenases (COX), which are involved in inflammatory processes and tumorigenesis . Additionally, molecular docking studies suggest that these compounds may interact with specific receptors or enzymes critical for cancer cell growth.

Case Studies

Several case studies have documented the effects of similar compounds on cancer treatment:

  • Study on HeLa Cells : A study found that treatment with a related oxadiazole derivative resulted in a significant reduction in cell viability after 48 hours of exposure, suggesting its potential as a therapeutic agent in cervical cancer .
  • Evaluation in Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to reduced tumor size and improved survival rates compared to control groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by its substituents. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison with Oxadiazole-Containing Analogs
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Application Reference
Target Compound Phthalazin-1-one 4-Methoxyphenyl (C2); 3-(2-Methylphenyl)-oxadiazole (C4) 396.406 Not explicitly reported
2-(4-Methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one (F990-0080) Phthalazin-1-one 4-Methoxyphenyl (C2); 3-(2-Methoxyphenyl)-oxadiazole (C4) 410.42 Screening compound (undisclosed)
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide Piperidine-carboxamide 4-Fluorophenyl-oxadiazole; 2-Methylphenyl carboxamide 394.39 Antituberculosis (in silico)
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one Phthalazin-1-one Phenyl (C2); 3-(3-Bromophenyl)-oxadiazole (C4) 445.27 Intermediate (no activity reported)
4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (47) Benzoimidazol-2-one Trifluoromethyl-biphenyl-oxadiazole 496.43 Dual TRPA1/TRPV1 antagonist

Key Observations :

  • Core Structure Impact: Benzoimidazolone-based analogs (e.g., ) exhibit TRP channel antagonism, suggesting the phthalazinone core in the target compound may favor different biological targets.
  • Methoxy vs. Methyl Groups : The methoxy group in F990-0080 enhances electron-donating capacity compared to the target’s methyl group, which could influence solubility and metabolic stability.

Implications for Target Compound :

  • The absence of a phenol group (cf. ) may reduce solubility but improve blood-brain barrier penetration for CNS targets.

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